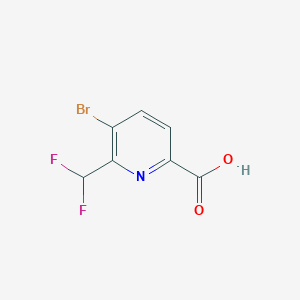
5-Bromo-6-(difluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(difluoromethyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 6th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethyl)picolinic acid typically involves the bromination of 6-(difluoromethyl)picolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-6-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
5-Bromo-6-(difluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-6-(difluoromethyl)picolinic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of the bromine and difluoromethyl groups can influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
類似化合物との比較
Similar Compounds
5-Bromopicolinic Acid: Similar structure but lacks the difluoromethyl group.
6-(Trifluoromethyl)picolinic Acid: Similar structure but has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-6-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which can enhance its reactivity and specificity in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .
生物活性
5-Bromo-6-(difluoromethyl)picolinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. Its unique structural features, including a bromine atom and a difluoromethyl group, have drawn attention for their potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, anticancer efficacy, and mechanisms of action, supported by research findings and case studies.
- Molecular Formula : C8H5BrF2NO2
- Molecular Weight : 251.03 g/mol
- IUPAC Name : 5-Bromo-6-(difluoromethyl)pyridine-2-carboxylic acid
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances electrophilic reactivity, allowing the compound to participate in nucleophilic substitution reactions. The bromine atom also plays a role in its reactivity, making it suitable for further chemical modifications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated substantial inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Efficacy
In vitro studies have shown that this compound can induce apoptosis in human liver cancer cells. The mechanism involves modulation of specific signaling pathways related to cell survival and proliferation. These findings highlight its potential as a candidate for cancer therapeutics .
Case Studies
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Results : Significant inhibition of growth in E. coli and S. aureus was observed.
- : Indicates potential use in treating bacterial infections.
-
Anticancer Study :
- Objective : To evaluate apoptotic effects on liver cancer cells.
- Results : Induction of apoptosis was noted through specific signaling pathway modulation.
- : Promising candidate for cancer treatment development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly impact its potency and application scope. For instance, modifications to the difluoromethyl or bromine substituents may enhance or reduce bioactivity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 6-Amino-3-bromo-5-(difluoromethyl)picolinic acid | C8H7BrF2N | Potential for different biological activity |
| 5-Bromo-3-(difluoromethyl)picolinic acid | C8H7BrF2N | Altered reactivity compared to target compound |
| 4-Bromo-6-(difluoromethyl)-5-(trifluoromethyl)picolinic acid | C8H4BrF5N | Increased lipophilicity, potential drug candidate |
This table illustrates how structural variations can influence biological potency and applications.
特性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
5-bromo-6-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6H,(H,12,13) |
InChIキー |
ZSLKKFCFGMESIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















